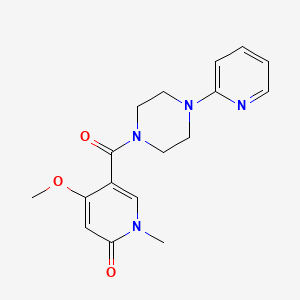

4-methoxy-1-methyl-5-(4-(pyridin-2-yl)piperazine-1-carbonyl)pyridin-2(1H)-one

説明

特性

IUPAC Name |

4-methoxy-1-methyl-5-(4-pyridin-2-ylpiperazine-1-carbonyl)pyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O3/c1-19-12-13(14(24-2)11-16(19)22)17(23)21-9-7-20(8-10-21)15-5-3-4-6-18-15/h3-6,11-12H,7-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNCIHWIGWJMAKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=CC1=O)OC)C(=O)N2CCN(CC2)C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

類似化合物との比較

Comparison with Similar Compounds

Structural Analogues and Key Modifications

The compound is part of a broader series of 5-(piperazine-1-carbonyl)pyridin-2(1H)-one derivatives. Key comparators include:

Compound 1a (Parent Compound) Structure: Lacks the 4-methoxy and 1-methyl groups; contains a 3-cyanophenyl substituent. Properties: High eIF4A3 potency (IC₅₀: 0.10 μM) but poor solubility (<1 µM) and rapid metabolism (hepatic clearance >50 mL/min/kg) . Limitations: Low oral bioavailability due to P-gp efflux (efflux ratio: 25.0) .

Compound 1o (Intermediate Optimization)

- Modifications : Introduction of N-methyl group on pyridin-2(1H)-one to reduce acidity.

- Improvements :

- Solubility increased to >100 µM.

- Metabolic stability improved (hepatic clearance: 15 mL/min/kg).

- Maintained eIF4A3 potency (IC₅₀: 0.75 μM).

Compound 1q (Final Optimized Derivative) Modifications: Replacement of 3-cyanophenyl with trifluoromethyl and N-phenyl groups to lower polar surface area (tPSA: 75.5 Ų vs. 99.3 Ų in 1o). Improvements:

- Reduced P-gp efflux (efflux ratio: 0.8).

- Enhanced eIF4A3 potency (IC₅₀: 0.14 μM).

- Superior pharmacokinetics (oral bioavailability: 45% vs. 22% in 1o) .

Physicochemical and Pharmacokinetic Comparison

| Property | Compound 1a | Compound 1o | Compound 1q |

|---|---|---|---|

| eIF4A3 IC₅₀ (μM) | 0.10 | 0.75 | 0.14 |

| Solubility (µM) | <1 | >100 | >100 |

| P-gp Efflux Ratio | 25.0 | 25.0 | 0.8 |

| tPSA (Ų) | 105.2 | 99.3 | 75.5 |

| Oral Bioavailability | <5% | 22% | 45% |

| T/C Value (In Vivo) | N/A | 54% | 29% |

Data sourced from enzymatic assays, solubility tests, and murine PK studies .

Biochemical Selectivity

Compound 1q exhibited >100-fold selectivity for eIF4A3 over:

- eIF4A1/2 : IC₅₀ >10 μM.

- BRR2/DHX29: IC₅₀ >30 μM .

Cellular and In Vivo Efficacy

- Cellular Potency : 1q upregulated SC35 1.6 kb mRNA (NMD substrate) by 20-fold at 10 μM in HCT-116 cells, outperforming 1a (12.88-fold) .

Comparison with Non-Pyridinone Inhibitors

- Hippuristanol: Natural product with pan-eIF4A inhibition; unsuitable for in vivo use due to toxicity and lack of oral bioavailability .

- ATP-competitive inhibitors (e.g., 1,4-diacylpiperazines) : Exhibit similar eIF4A3 potency but inferior metabolic stability and higher tPSA (>110 Ų) .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 4-methoxy-1-methyl-5-(4-(pyridin-2-yl)piperazine-1-carbonyl)pyridin-2(1H)-one, and how can reaction yields be optimized?

- Methodological Answer : The synthesis involves multi-step reactions, including coupling of the pyridin-2-one core with the piperazine-carbonyl moiety. Key steps include:

- Use of anhydrous solvents (e.g., THF or DCM) under inert atmospheres (N₂/Ar) to prevent hydrolysis of intermediates .

- Catalytic agents (e.g., HATU or EDCI) to facilitate amide bond formation between the pyridinone and piperazine derivatives .

- Purification via column chromatography or preparative HPLC to isolate high-purity intermediates. Reaction yields can be optimized by adjusting stoichiometric ratios (e.g., 1.2:1 excess of acylating agents) and monitoring progress with TLC/HPLC .

Q. Which analytical techniques are critical for structural characterization of this compound?

- Methodological Answer :

- X-ray crystallography : Resolves 3D conformation, dihedral angles between the pyridinone and piperazine rings, and hydrogen-bonding networks (e.g., C=O···H-N interactions) .

- NMR spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., methoxy group at C4, methyl at N1) and piperazine connectivity. Aromatic protons in pyridine and pyridinone rings appear as distinct multiplets .

- Mass spectrometry : High-resolution ESI-MS validates molecular formula (e.g., C₁₉H₂₁N₅O₃) and detects fragmentation patterns for structural elucidation .

Q. What biological targets are hypothesized for this compound based on structural analogs?

- Methodological Answer : The piperazine-carbonyl moiety suggests potential interaction with G-protein-coupled receptors (GPCRs) or kinases. Structural analogs with similar pyridinone-piperazine scaffolds have shown activity as:

- Enzyme inhibitors : Targeting phosphodiesterases (PDEs) or tyrosine kinases via competitive binding at catalytic sites .

- Receptor modulators : Antagonism of serotonin (5-HT) or dopamine receptors due to piperazine's affinity for amineergic systems .

- Experimental validation requires competitive binding assays (e.g., radioligand displacement) and enzymatic activity assays (e.g., ADP-Glo™ kinase assays) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

- Methodological Answer :

- Core modifications : Introduce electron-withdrawing groups (e.g., -CF₃) at the pyridinone C5 position to enhance π-stacking with hydrophobic pockets in target enzymes .

- Piperazine substitutions : Replace pyridin-2-yl with substituted aryl groups (e.g., 4-fluorophenyl) to modulate steric hindrance and hydrogen-bonding capacity .

- Pharmacophore mapping : Use docking simulations (e.g., AutoDock Vina) to identify critical interactions (e.g., hydrogen bonds with kinase hinge regions) .

Q. What strategies resolve contradictions in biological activity data across different assay platforms?

- Methodological Answer :

- Orthogonal assays : Cross-validate cytotoxicity (MTT assay) with target-specific assays (e.g., Western blot for kinase inhibition) to distinguish off-target effects .

- Solubility optimization : Address false negatives by testing compounds in DMSO/PEG formulations to improve bioavailability in cell-based assays .

- Metabolic stability screening : Use liver microsomes to identify rapid degradation pathways that may skew in vitro/in vivo correlations .

Q. How can computational modeling predict metabolic pathways and toxicity risks?

- Methodological Answer :

- In silico tools : Use Schrödinger’s ADMET Predictor or SwissADME to identify labile sites (e.g., methoxy demethylation via CYP3A4) .

- Molecular dynamics (MD) simulations : Model interactions with cytochrome P450 enzymes to predict oxidation hotspots .

- Toxicity profiling : Apply ProTox-II to assess hepatotoxicity risks based on structural alerts (e.g., reactive carbonyl groups) .

Q. What experimental approaches address low crystallinity in X-ray diffraction studies?

- Methodological Answer :

- Co-crystallization agents : Use small molecules (e.g., glycerol) or metal ions (e.g., Zn²⁺) to stabilize crystal lattices .

- Temperature optimization : Grow crystals at 4°C or 20°C to slow nucleation and improve diffraction quality .

- Halogenated solvents : Employ bromo-/chloro-derivatives to enhance heavy-atom contributions for phase resolution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。